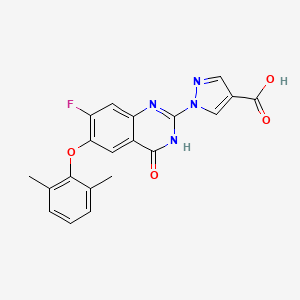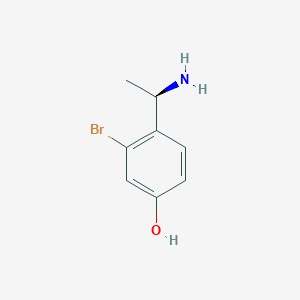
(R)-4-(1-Aminoethyl)-3-bromophenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-4-(1-Aminoethyl)-3-bromophenol is a chiral compound with significant importance in various scientific fields It is characterized by the presence of an aminoethyl group and a bromine atom attached to a phenol ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-4-(1-Aminoethyl)-3-bromophenol typically involves the asymmetric reduction of a precursor compound. One common method is the catalytic asymmetric hydrogenation of a corresponding ketone or imine intermediate. This process often employs chiral catalysts to achieve the desired enantiomeric purity.
Industrial Production Methods: Industrial production of ®-4-(1-Aminoethyl)-3-bromophenol may involve large-scale catalytic processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: ®-4-(1-Aminoethyl)-3-bromophenol can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of different substituted phenol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols.
科学研究应用
®-4-(1-Aminoethyl)-3-bromophenol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and chiral ligands.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound is utilized in the production of advanced materials and as an intermediate in chemical manufacturing.
作用机制
The mechanism of action of ®-4-(1-Aminoethyl)-3-bromophenol involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, while the bromine atom may participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
相似化合物的比较
- ®-2-(1-Aminoethyl)phenol
- ®-4-(1-Aminoethyl)-2-bromophenol
- ®-4-(1-Aminoethyl)-3-chlorophenol
Comparison: ®-4-(1-Aminoethyl)-3-bromophenol is unique due to the specific positioning of the aminoethyl and bromine groups on the phenol ring. This configuration can influence its reactivity, binding affinity, and overall chemical behavior compared to similar compounds. The presence of the bromine atom, in particular, can enhance its potential for halogen bonding and other interactions.
属性
分子式 |
C8H10BrNO |
|---|---|
分子量 |
216.07 g/mol |
IUPAC 名称 |
4-[(1R)-1-aminoethyl]-3-bromophenol |
InChI |
InChI=1S/C8H10BrNO/c1-5(10)7-3-2-6(11)4-8(7)9/h2-5,11H,10H2,1H3/t5-/m1/s1 |
InChI 键 |
BMXXEIATHOTESZ-RXMQYKEDSA-N |
手性 SMILES |
C[C@H](C1=C(C=C(C=C1)O)Br)N |
规范 SMILES |
CC(C1=C(C=C(C=C1)O)Br)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(5-(5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoic acid](/img/structure/B12975806.png)
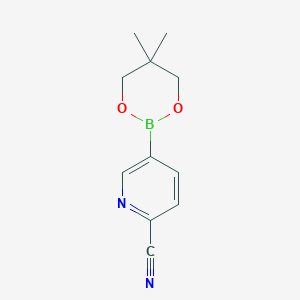

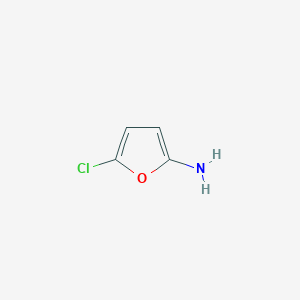
![5-(Chloromethyl)-3-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B12975841.png)
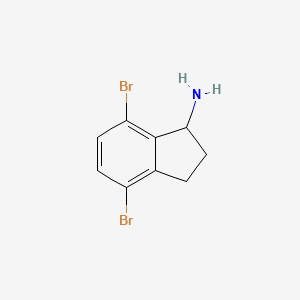
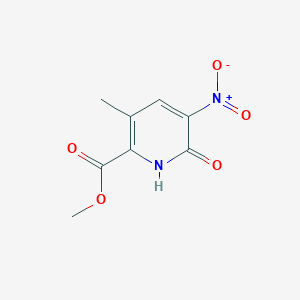
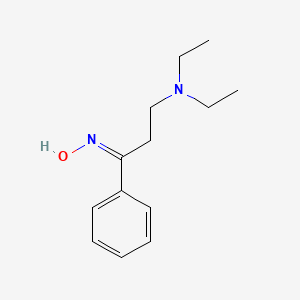
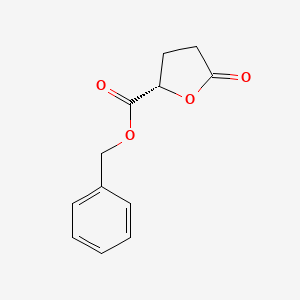
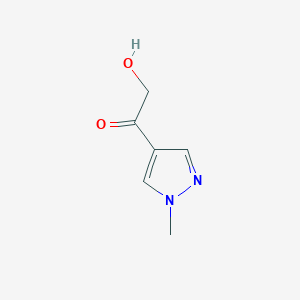
![5-Bicyclo[3.2.1]octanyl(phenyl)methanone](/img/structure/B12975860.png)
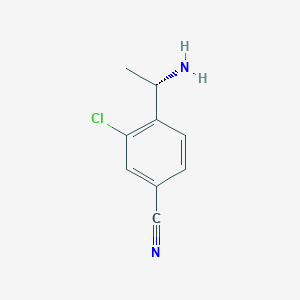
![(4-(5H-Benzo[b]carbazol-5-yl)phenyl)boronic acid](/img/structure/B12975873.png)
